molecular formula C11H12O5 B1581115 Dimethyl 4-methoxyisophthalate CAS No. 22955-73-3

Dimethyl 4-methoxyisophthalate

Cat. No.: B1581115
CAS No.: 22955-73-3
M. Wt: 224.21 g/mol
InChI Key: VYLTWLWJTAJDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-methoxyisophthalate is an organic compound with the molecular formula C11H12O5. This compound is characterized by its molecular weight of 224.21 and a melting point range of 93-97°C. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-methoxyisophthalate can be synthesized through the esterification of 4-methoxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. This includes the use of continuous reactors and efficient separation techniques to purify the final product. The process is optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-methoxyisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of dimethyl 4-methoxybenzoic acid.

  • Reduction: Reduction reactions can produce dimethyl 4-methoxybenzene-1,3-diol.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-methoxyisophthalate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In biology, it serves as a precursor for the synthesis of various biomolecules. In medicine, it is used in the development of diagnostic agents and therapeutic compounds. Additionally, it finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 4-methoxyisophthalate exerts its effects depends on the specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the final product being synthesized. For example, in the case of diagnostic agents, the compound may interact with specific biomarkers or enzymes to produce a detectable signal.

Comparison with Similar Compounds

  • Dimethyl isophthalate

  • Dimethyl terephthalate

  • Dimethyl phthalate

Properties

IUPAC Name

dimethyl 4-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLTWLWJTAJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177501
Record name Dimethyl 4-methoxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22955-73-3
Record name 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22955-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-methoxyisophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022955733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4-methoxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-methoxyisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-methoxyisophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-methoxyisophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-methoxyisophthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-methoxyisophthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-methoxyisophthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-methoxyisophthalate
Customer
Q & A

Q1: What is the significance of identifying Dimethyl 4-methoxyisophthalate in the study of the antibiotic A35512B?

A1: The isolation of this compound [] doesn't directly describe its biological activity but stems from a chemical degradation study of A35512B. Researchers used oxidative degradation techniques on A35512B, and this compound was one of the resulting products. This information, along with the identification of other fragments like a chlorodiphenylether and a phenanthridine, helps to establish the complex structure of A35512B and its relationship to the ristocetin class of antibiotics []. It serves as a piece of the puzzle in understanding the full chemical makeup of this antibiotic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.